3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine
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Overview
Description
3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine is a complex organic compound that belongs to the class of indazoles This compound is characterized by the presence of a dimethoxyphenyl group, a methoxy group, and a dimethylindazole structure
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine typically involves multiple steps. One common synthetic route starts with the preparation of the 3,4-dimethoxyphenyl precursor, which can be synthesized from commercially available starting materials such as 3,4-dimethoxybenzaldehyde . . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine undergoes various chemical reactions, including:
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar structural features.
3,4-Dimethoxyphenylacetic acid: Known for its use in organic synthesis and as an intermediate in the production of various chemicals.
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound is used in the synthesis of pharmaceuticals and has similar chemical properties.
The uniqueness of this compound lies in its specific indazole structure and the presence of both methoxy and dimethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H23N3O3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine |
InChI |
InChI=1S/C18H23N3O3/c1-11-8-13(20-24-5)17-14(9-11)21(2)19-18(17)12-6-7-15(22-3)16(10-12)23-4/h6-7,10-11H,8-9H2,1-5H3 |
InChI Key |
SVAIKXZNZGDSLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=NOC)C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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